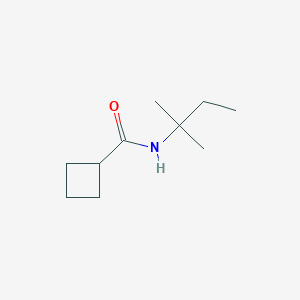![molecular formula C16H29N3O2 B7514522 1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)
1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as N-ethyl-3-methyl-2-(4-(1-methyl-1,2,3,6-tetrahydropyridin-4-ylcarbonyl)piperidin-1-yl)propanamide, or EMTP.
Wirkmechanismus
The exact mechanism of action of EMTP is not fully understood. However, studies have suggested that it may act by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
EMTP has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. EMTP has also been shown to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
EMTP has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, EMTP has certain limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on EMTP. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. EMTP has also been studied for its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to fully understand the therapeutic potential of EMTP in these areas.
Synthesemethoden
The synthesis of EMTP involves several chemical reactions, including the condensation of N-ethyl-3-methyl-2-bromo-propanamide with 4-(1-methyl-1,2,3,6-tetrahydropyridin-4-ylcarbonyl)piperidine in the presence of a base. The resulting intermediate is then treated with ethyl piperazine and further purified to obtain EMTP.
Wissenschaftliche Forschungsanwendungen
EMTP has been studied extensively for its potential as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. EMTP has also been studied for its potential as a treatment for neuropathic pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
1-[4-(4-ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-4-17-9-11-19(12-10-17)16(21)14-5-7-18(8-6-14)15(20)13(2)3/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJSKNNGTZZOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)

![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)

![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)

![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)


![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)